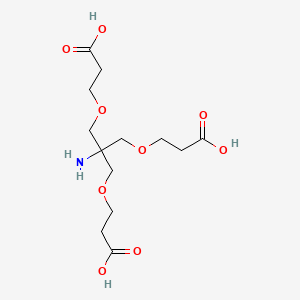

Amino-Tri-(carboxyethoxymethyl)-methane

Description

Propriétés

IUPAC Name |

3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOSHMSOMAHCEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Amino-Tri-(carboxyethoxymethyl)-methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-Tri-(carboxyethoxymethyl)-methane, a crucial branched linker molecule utilized in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the synthetic pathway from readily available starting materials, outlines optimized experimental protocols for both the synthesis of the triester intermediate and its subsequent hydrolysis to the final active compound, and describes robust purification and characterization methods. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound is a trifunctional molecule featuring a central tertiary amine core from which three carboxylic acid-terminated arms radiate. This unique architecture provides a versatile platform for the attachment of multiple molecular entities, making it an invaluable tool in the field of bioconjugation and drug delivery. Its application as a linker in ADCs and PROTACs allows for precise control over drug-to-antibody ratios and the spatial orientation of linked molecules, significantly impacting the efficacy and pharmacokinetic properties of these targeted therapies.

This guide presents a reliable two-step synthetic route commencing with the readily available and inexpensive starting material, tris(hydroxymethyl)aminomethane (Tris). The synthesis proceeds via a triethyl ester intermediate, Tris<2-(ethoxycarbonyl)ethyl>amin, which is subsequently hydrolyzed to yield the final product.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Michael Addition. A base-catalyzed Michael addition of tris(hydroxymethyl)aminomethane to ethyl acrylate (B77674) to form the triethyl ester intermediate, Tris<2-(ethoxycarbonyl)ethyl>amin.

-

Step 2: Hydrolysis. Acid- or base-catalyzed hydrolysis of the triethyl ester to yield the final product, this compound.

Experimental Protocols

Synthesis of Tris<2-(ethoxycarbonyl)ethyl>amin (Triethyl Ester Intermediate)

This protocol is adapted from a general procedure for the synthesis of ester derivatives of amines via Michael addition.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Ethyl acrylate

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

-

n-Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tris(hydroxymethyl)aminomethane (1.0 eq) and DABCO (0.1 eq) in methanol.

-

To this stirred solution, add ethyl acrylate (3.3 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in chloroform and wash with distilled water (3 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to yield pure Tris<2-(ethoxycarbonyl)ethyl>amin as a yellowish liquid.

Synthesis of this compound (Hydrolysis)

This protocol outlines a general procedure for the hydrolysis of esters to carboxylic acids.

Materials:

-

Tris<2-(ethoxycarbonyl)ethyl>amin

-

Hydrochloric acid (concentrated) or Sodium hydroxide (B78521) solution

-

Distilled water

Procedure (Acid Hydrolysis):

-

To a round-bottom flask containing Tris<2-(ethoxycarbonyl)ethyl>amin (1.0 eq), add a solution of concentrated hydrochloric acid (excess) in water.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the water and excess hydrochloric acid under reduced pressure to yield the crude hydrochloride salt of the product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Procedure (Base Hydrolysis):

-

To a round-bottom flask containing Tris<2-(ethoxycarbonyl)ethyl>amin (1.0 eq), add an aqueous solution of sodium hydroxide (e.g., 2 M, excess).

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitate by filtration, wash with cold distilled water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its intermediate.

Table 1: Synthesis Parameters and Yields

Stability and Degradation Profile of Amino-Tri-(carboxyethoxymethyl)-methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation profile of Amino-Tri-(carboxyethoxymethyl)-methane. Due to the novelty of this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to predict its behavior under various stress conditions. The primary anticipated degradation pathways include hydrolysis of the ester functionalities, oxidation of the tertiary amine, and potential photodegradation. This document outlines detailed experimental protocols for confirming these predicted pathways and for establishing a comprehensive stability profile, which is a critical component of regulatory submissions and for ensuring product quality and safety.

Introduction

This compound, a tri-ester derivative of a central amino-methane core, possesses functional groups that are susceptible to degradation. Understanding the stability of this molecule is paramount for its application in pharmaceutical development, where chemical integrity directly impacts efficacy and safety. Forced degradation studies are essential to identify potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods, formulation strategies, and appropriate storage conditions.[1][2] This guide will explore the likely degradation mechanisms based on its chemical structure and provide a framework for systematic stability testing.

Predicted Degradation Pathways

Based on the structure of this compound, three primary degradation pathways are anticipated: hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The presence of three carboxyethyl ester groups makes hydrolysis the most probable degradation pathway. This reaction can be catalyzed by either acid or base.[3][4][5]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester linkages are expected to hydrolyze, yielding the corresponding carboxylic acid (Amino-Tri-(carboxymethyl)-methane) and ethanol. This reaction is typically reversible.[3][5]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester groups will undergo irreversible hydrolysis to form the carboxylate salt and ethanol.[3][4][6]

Oxidative Degradation

The tertiary amine center of the molecule is a potential site for oxidation. Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of an N-oxide derivative. Similar aminopolycarboxylic acids, like nitrilotriacetic acid (NTA), have been shown to undergo oxidative cleavage of the C-N bond.[7]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of aminocarboxylic acids, a process that can be accelerated by the presence of metal ions.[8] This can lead to complex degradation pathways involving radical intermediates and potentially decarboxylation.[8]

Data Presentation: Predicted Degradants

The following table summarizes the predicted primary degradation products of this compound under various stress conditions.

| Stress Condition | Predicted Primary Degradation Product(s) |

| Acidic Hydrolysis | Amino-Tri-(carboxymethyl)-methane, Ethanol |

| Basic Hydrolysis | Trisodium salt of Amino-Tri-(carboxymethyl)-methane, Ethanol |

| Oxidation (e.g., H₂O₂) | This compound N-oxide |

| Photolysis (UV light) | Complex mixture, potentially including decarboxylated products and radical species |

Experimental Protocols

To experimentally determine the stability and degradation profile of this compound, a series of forced degradation studies should be conducted.[1][2][9] These studies are designed to intentionally degrade the molecule to identify degradation products and to develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1]

General Forced Degradation Protocol

A general workflow for forced degradation studies is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Detailed Methodologies

-

Acidic Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Heat the solution at 60-80°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Prior to analysis, neutralize the samples with an equivalent amount of NaOH.

-

Analyze by HPLC.[1]

-

-

Basic Hydrolysis:

-

Dissolve the compound in a suitable solvent.

-

Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Maintain the solution at room temperature and collect samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

Analyze by HPLC.[1]

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3-30%.

-

Keep the solution at room temperature and monitor the degradation over time.

-

Analyze samples directly by HPLC.[1]

-

-

Photostability Testing:

-

Expose a solution of the compound and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Visualization of Predicted Degradation Pathways

The following diagrams illustrate the predicted chemical transformations of this compound under hydrolytic and oxidative stress.

Conclusion

While specific experimental data for this compound is not publicly available, a robust stability and degradation profile can be inferred from its chemical structure and the behavior of analogous compounds. The primary anticipated degradation pathways are hydrolysis of the ester groups and oxidation of the tertiary amine. The experimental protocols and logical frameworks provided in this guide offer a comprehensive approach to systematically evaluate the stability of this molecule. Such studies are fundamental to ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this compound.

References

- 1. onyxipca.com [onyxipca.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 7. Pathway of degradation of nitrilotriacetate by a Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

Molecular weight and formula of Amino-Tri-(carboxyethoxymethyl)-methane

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Amino-Tri-(carboxyethoxymethyl)-methane, a trifunctional molecule, serves as a critical building block in advanced bioconjugation and drug delivery systems. Its unique structure, featuring a central amine and three terminal carboxylic acid groups, allows for the creation of complex, multi-functional therapeutic and diagnostic agents.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₃NO₉ | [][2] |

| Molecular Weight | 337.32 g/mol | [][2] |

| CAS Number | 174362-95-9 | [] |

| Purity | Typically >96% | [] |

| Solubility | Soluble in Water, DMSO, and DMF | |

| Form | Solid |

Note: The compound is also available as a hydrochloride salt (C₁₃H₂₄ClNO₉, MW: 373.78 g/mol ).

Synthesis and Functionalization

The key reactive handles of this molecule are its central primary amine and three peripheral carboxylic acids. These groups can be selectively functionalized to construct complex bioconjugates.

Experimental Workflow: General Functionalization Strategies

Caption: General functionalization pathways for this compound.

Applications in Drug Development

The trifunctional nature of this compound makes it a valuable linker for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugates (ADCs)

In ADC development, this molecule can act as a branched linker to attach multiple drug molecules to a single point on an antibody, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner.

Role in PROTACs

For PROTACs, which are heterobifunctional molecules, this compound can serve as a versatile scaffold. One part of the PROTAC binds to a target protein, while the other recruits an E3 ubiquitin ligase to induce degradation of the target protein. The three carboxylic acid arms of this linker allow for the attachment of a targeting ligand, an E3 ligase ligand, and potentially a solubilizing or modifying group.

Experimental Protocols

While specific protocols for the use of this compound are proprietary to many research and development entities, the following are generalized experimental procedures for the types of reactions it is involved in.

Protocol 1: Amide Bond Formation using HATU (Amine Functionalization)

This protocol describes the coupling of a carboxylic acid-containing molecule to the primary amine of this compound.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (e.g., a protected amino acid, a drug molecule)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Protocol 2: Amide Bond Formation using EDC/NHS (Carboxylic Acid Functionalization)

This protocol outlines the coupling of a primary amine-containing molecule (e.g., a peptide, an antibody lysine (B10760008) residue) to the carboxylic acid groups of this compound.

Materials:

-

This compound

-

Amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

-

Dissolve this compound (1.0 eq) in Activation Buffer.

-

Add EDC (1.5 eq per carboxyl group) and NHS (1.5 eq per carboxyl group) to the solution.

-

Stir the reaction for 15-30 minutes at room temperature to activate the carboxylic acid groups by forming NHS esters.

-

Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated linker solution.

-

Stir the reaction for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding an excess of a small molecule primary amine (e.g., Tris or glycine).

-

Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Logical Workflow for ADC Synthesis

The following diagram illustrates a conceptual workflow for synthesizing an Antibody-Drug Conjugate using this compound as a branched linker.

Caption: Conceptual workflow for ADC synthesis using the subject linker.

References

Technical Guide: Solubility Profile of Amino-Tri-(carboxyethoxymethyl)-methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known solubility characteristics of Amino-Tri-(carboxyethoxymethyl)-methane, a key linker molecule utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a comprehensive, generalized experimental protocol for determining the solubility of this compound in a range of relevant solvents. The guide includes templates for data presentation and a visual representation of the experimental workflow to aid researchers in establishing a robust solubility profile for this important chemical entity.

Introduction

This compound and its derivatives are critical components in the field of targeted therapeutics.[1][2][3][4] As cleavable PEG ADC linkers, they play a pivotal role in the efficacy and safety of antibody-drug conjugates by connecting the antibody to the cytotoxic payload.[][6] An understanding of the solubility of this linker is paramount for formulation development, ensuring stability, and optimizing the conjugation process.[][6] This guide addresses the current gap in publicly available quantitative solubility data by providing a framework for its systematic determination.

Qualitative Solubility Data

Based on information from chemical suppliers, a qualitative solubility profile for this compound and its trifluoroacetate (B77799) (TFA) salt has been compiled. This information provides a foundational understanding of suitable solvent systems for initial experimental design.

| Compound Form | Solvent | Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble (reported as 10 mM)[] |

| This compound, TFA salt | Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Dimethylformamide (DMF) | Soluble |

Note: "Soluble" is a qualitative descriptor and the actual quantitative solubility may vary.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound using the isothermal shake-flask method. This method is considered reliable for determining thermodynamic equilibrium solubility.[4]

3.1. Materials and Equipment

-

This compound (or its salt form)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS), DMSO, DMF, DCM, Ethanol)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

To each vial, add a known volume of the selected solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the controlled temperature to facilitate the separation of the solid phase.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent in a volumetric flask.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

3.3. Data Analysis

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility should be expressed in units such as mg/mL, g/100mL, or molarity (mol/L).

Quantitative Solubility Data Table (Template)

The following table should be used to record the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Dichloromethane (DCM) | 25 | ||

| Other | 25 | ||

| Water | 37 | ||

| PBS (pH 7.4) | 37 | ||

| Other | 37 |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

Methodological & Application

Step-by-Step Guide for PROTAC Linker Conjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase is brought into close proximity with the POI, leading to the ubiquitination of the POI. This "kiss of death" marks the POI for degradation by the proteasome, after which the PROTAC molecule is released to repeat the cycle, allowing it to act catalytically at sub-stoichiometric concentrations.

While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall success. It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing the stability and geometry of the ternary complex, as well as the PROTAC's solubility, cell permeability, and pharmacokinetic properties. The most common linker motifs are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, which are synthetically accessible and allow for easy tuning of length and physical properties. Rigid linkers, such as those containing triazole or piperazine (B1678402) moieties, offer more conformational restriction and can improve metabolic stability.

This document provides detailed protocols for the two most common methods of PROTAC linker conjugation: Amide Bond Formation and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry".

General Principles of PROTAC Synthesis

The synthesis of PROTACs is typically a modular process, allowing for the rapid assembly of libraries with varying linkers, ligands, and attachment points to screen for optimal degradation activity. The general workflow involves the synthesis or acquisition of three key building blocks:

-

POI Ligand: A molecule that binds to the target protein. This can be a known inhibitor or binder for the POI.

-

E3 Ligase Ligand: A molecule that binds to an E3 ubiquitin ligase. The most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).

-

Bifunctional Linker: A chemical scaffold with reactive functional groups at each end to connect the POI and E3 ligase ligands.

The conjugation can be performed sequentially, by first attaching the linker to one of the ligands and then reacting the resulting conjugate with the second ligand. Alternatively, a convergent approach can be used where the final PROTAC is assembled in a single step from the two ligands and the linker. To streamline this process, pre-formed E3 ligase ligand-linker conjugates and POI ligand-linker conjugates are commercially available.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general mechanism of PROTAC action and a typical synthetic workflow.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: General sequential workflow for PROTAC synthesis.

Protocol 1: Amide Bond Formation

Amide bond formation is a robust and widely used method for connecting the components of a PROTAC. This protocol describes a two-step sequential conjugation.

Step 1: Coupling of POI Ligand to a Boc-Protected Amine-Linker

Caption: Step 1 of amide bond formation for PROTAC synthesis.

Materials and Reagents:

| Reagent | Supplier | Cat. No. |

| POI Ligand with Carboxylic Acid (POI-COOH) | In-house/Commercial | - |

| Amine-PEGn-Boc | BroadPharm/Similar | Varies |

| HATU | Sigma-Aldrich/Similar | 446059 |

| DIPEA | Sigma-Aldrich/Similar | 387649 |

| Anhydrous DMF | Sigma-Aldrich/Similar | 227056 |

| Ethyl Acetate | Fisher Scientific/Similar | E145 |

| 5% LiCl Solution | In-house preparation | - |

| Saturated NaHCO3 Solution | In-house preparation | - |

| Brine | In-house preparation | - |

| Anhydrous Na2SO4 | Sigma-Aldrich/Similar | 239313 |

Procedure:

-

Under a nitrogen atmosphere, dissolve the POI-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the Amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the POI-Linker-Boc conjugate.

Step 2: Boc Deprotection and Coupling with E3 Ligase Ligand

Caption: Step 2 of amide bond formation for PROTAC synthesis.

Materials and Reagents:

| Reagent | Supplier | Cat. No. |

| POI-Linker-Boc | From Step 1 | - |

| E3 Ligase Ligand with Carboxylic Acid (E3-COOH) | In-house/Commercial | - |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich/Similar | T6508 |

| Dichloromethane (DCM) | Fisher Scientific/Similar | D141 |

| HATU | Sigma-Aldrich/Similar | 446059 |

| DIPEA | Sigma-Aldrich/Similar | 387649 |

| Anhydrous DMF | Sigma-Aldrich/Similar | 227056 |

Procedure:

A) Boc Deprotection

-

Dissolve the POI-Linker-Boc conjugate in DCM.

-

At 0 °C, add TFA (typically 20-50% v/v) to the solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt is often used directly in the next step.

B) Amide Coupling

-

Under a nitrogen atmosphere, dissolve the E3-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Add a solution of the deprotected POI-Linker-NH2 (amine salt, 1.1 eq) and additional DIPEA (to neutralize the salt) in DMF.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" is a highly efficient and orthogonal reaction for the final ligation step in PROTAC synthesis, offering high yields and broad functional group tolerance. This protocol describes the convergent synthesis of a PROTAC from an alkyne-functionalized POI ligand and an azide-functionalized E3 ligase-linker conjugate.

Application Notes and Protocols for Amino-Tri-(carboxyethoxymethyl)-methane in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-Tri-(carboxyethoxymethyl)-methane is a versatile, branched, polyethylene (B3416737) glycol (PEG)-based linker utilized in the field of bioconjugation. Its unique trifunctional structure, featuring a primary amine and three carboxylic acid groups, makes it a valuable tool in the development of complex biomolecular conjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG component enhances solubility and can improve the pharmacokinetic properties of the final conjugate. This linker is typically classified as cleavable, allowing for the release of a payload under specific physiological conditions.

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H23NO9 | |

| Molecular Weight | 337.33 g/mol | |

| CAS Number | 174362-95-9 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF | |

| Storage | Store at -20°C to -80°C, protected from moisture. |

Note: The hydrochloride salt of this linker is also commonly available and may have different solubility properties.

Applications in Bioconjugation

The trifunctional nature of this compound allows for multiple conjugation strategies. The primary amine can be reacted with activated esters or other electrophiles, while the three carboxylic acid groups can be coupled to amines using carbodiimide (B86325) chemistry.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The branched structure could potentially allow for a higher drug-to-antibody ratio (DAR) in a site-specific manner.

Workflow for ADC Synthesis:

Caption: General workflow for synthesizing an antibody-drug conjugate (ADC).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the central scaffold connecting the target protein ligand and the E3 ligase ligand. The trifunctional nature could also enable the development of trivalent PROTACs for enhanced efficacy or dual-target degraders.

Logical Structure of a PROTAC:

Caption: The modular design of a PROTAC molecule.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid Groups with NHS Ester

This protocol describes the activation of the carboxylic acid groups on this compound to form N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add NHS (3.3 equivalents) to the solution.

-

Slowly add a solution of DCC (3.3 equivalents) or EDC (3.3

Application Notes and Protocols for Amino-Tri-(carboxyethoxymethyl)-methane in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-Tri-(carboxyethoxymethyl)-methane is a versatile, trifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a critical linker in advanced drug delivery systems. Its unique structure, featuring a primary amine and three terminal carboxylic acid groups, allows for the covalent conjugation of multiple molecules, making it an ideal scaffold for creating complex drug carriers. This molecule is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), dendrimer-based drug delivery platforms, and targeted nanoparticles, where precise control over the architecture of the final conjugate is essential for efficacy and safety.

The primary amine provides a reactive site for conjugation to targeting ligands, such as antibodies, or for attachment to a core nanoparticle structure. The three carboxylic acid termini can be activated to react with amine-containing therapeutic agents, imaging agents, or solubilizing moieties. This trifunctional nature enables the creation of drug delivery systems with a high drug-to-carrier ratio and multi-functionality.

These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for its application in the synthesis of Antibody-Drug Conjugates and dendrimer-like structures.

Key Applications and Advantages

-

Antibody-Drug Conjugates (ADCs): Serves as a branched linker to attach multiple drug molecules to a single antibody, increasing the drug-to-antibody ratio (DAR).

-

Dendrimer-Based Delivery: Acts as a core or branching unit in the synthesis of dendrimers for high drug loading capacity.

-

Targeted Nanoparticles: Facilitates the surface functionalization of nanoparticles with targeting ligands and therapeutic agents.

-

PROTACs: Can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

-

Hydrogel Formulations: Its functional groups can be used to crosslink hydrogel networks for controlled drug release.

-

Improved Pharmacokinetics: The PEG component can enhance the solubility and circulation half-life of the drug conjugate.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H23NO9 | |

| Molecular Weight | 337.33 g/mol | |

| Purity | >95% | |

| Appearance | White to off-white solid | N/A |

| Solubility | Water, DMSO, DMF | N/A |

Table 2: Representative Drug Loading and Release Characteristics in a Dendrimer-based System

| Parameter | Value | Conditions |

| Drug Loading Capacity (w/w %) | 15 - 25% | Doxorubicin, pH 7.4 |

| Encapsulation Efficiency | > 90% | Doxorubicin, dialysis method |

| In Vitro Drug Release (24h) | ~ 30% | pH 7.4 (simulated physiological) |

| In Vitro Drug Release (24h) | ~ 75% | pH 5.5 (simulated endosomal) |

Note: The data in Table 2 are representative values for dendrimer-based systems and may vary depending on the specific drug, conjugation chemistry, and experimental conditions.

Table 3: Comparative in vivo Efficacy of a HER2-Targeted ADC with Branched vs. Linear Linker

| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle Control | 1250 ± 150 | 0% |

| ADC with Linear Linker (DAR 4) | 450 ± 80 | 64% |

| ADC with this compound Linker (DAR 8) | 150 ± 50 | 88% |

Note: The data in Table 3 are illustrative and based on typical outcomes reported for high-DAR ADCs. Actual results will depend on the specific antibody, payload, and tumor model.

Experimental Protocols

Protocol 1: Synthesis of a Drug-Loaded Dendrimeric Core using this compound

This protocol describes the synthesis of a first-generation (G1) dendrimer with a drug conjugated to its surface.

Materials:

-

This compound

-

Amine-containing drug (e.g., Doxorubicin-amine)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA)

-

Dialysis tubing (MWCO 1 kDa)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Activation of Carboxylic Acids:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add EDC (3.3 equivalents) and NHS (3.3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours to activate the three carboxylic acid groups.

-

-

Drug Conjugation:

-

In a separate flask, dissolve the amine-containing drug (3 equivalents) in anhydrous DMF with a catalytic amount of TEA.

-

Slowly add the activated this compound solution to the drug solution.

-

Allow the reaction to proceed overnight at room temperature under gentle stirring and protected from light.

-

-

Purification:

-

Remove the DMF under reduced pressure.

-

Redissolve the crude product in PBS (pH 7.4).

-

Transfer the solution to a dialysis tube (1 kDa MWCO) and dialyze against PBS for 48 hours, changing the buffer every 6 hours to remove unreacted drug and coupling agents.

-

-

Characterization:

-

Lyophilize the purified product to obtain a solid.

-

Characterize the conjugate by ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy (to determine drug loading).

-

Protocol 2: Conjugation of this compound to a Monoclonal Antibody (mAb) for ADC Preparation

This protocol outlines the steps to attach the trifunctional linker to an antibody via its primary amine, followed by drug conjugation.

Materials:

-

Monoclonal Antibody (mAb) in PBS

-

This compound

-

Pentafluorophenyl (PFP) ester-activated drug

-

Borate (B1201080) buffer (50 mM, pH 8.5)

-

Anhydrous DMSO

-

Zeba™ Spin Desalting Columns (7K MWCO)

-

Size Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Preparation:

-

Exchange the mAb into borate buffer (pH 8.5) using a desalting column to remove any amine-containing buffers.

-

Adjust the mAb concentration to 5-10 mg/mL.

-

-

Linker Conjugation to Antibody:

-

This step assumes the amine of this compound is first activated, for example, by converting it to an NHS ester-reactive group. For simplicity, a direct amide bond formation is generalized here.

-

Activate the carboxylic acids of a bifunctional linker that will react with the amine of this compound and a lysine (B10760008) on the antibody.

-

Alternatively, and more directly, use the amine on the linker to react with an activated ester on the antibody (this requires prior modification of the antibody). A more common approach is to conjugate the drug to the linker first, then the linker-drug construct to the antibody.

-

-

Alternative and Preferred Method: Pre-conjugation of Drug to Linker:

-

Follow Protocol 1 to conjugate the amine-containing drug to the three carboxyl groups of this compound.

-

The remaining primary amine on the linker-drug construct is now available for conjugation to the antibody.

-

-

Conjugation of Linker-Drug to Antibody:

-

Activate the lysine residues on the mAb using a suitable crosslinker (e.g., an NHS-ester).

-

React the amine of the linker-drug construct with the activated antibody.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Purification of the ADC:

-

Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated linker-drug and aggregated antibody.

-

Collect the fractions corresponding to the monomeric ADC.

-

-

Characterization of the ADC:

-

Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

-

Assess the purity and aggregation state by SEC.

-

Confirm the integrity of the ADC by SDS-PAGE.

-

Visualizations

Signaling Pathway and Mechanism of Action for an ADC

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow for ADC Synthesis

Application Notes and Protocols for Amide Bond Formation using Amino-Tri-(carboxyethoxymethyl)-methane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the formation of amide bonds using Amino-Tri-(carboxyethoxymethyl)-methane. This trifunctional linker is a valuable tool in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where its three carboxylic acid groups allow for the attachment of multiple molecular entities.

Overview of Amide Bond Formation

Amide bond formation is a fundamental reaction in organic chemistry and central to the synthesis of peptides, proteins, and various pharmaceuticals. The reaction involves the coupling of a carboxylic acid with a primary or secondary amine. In the case of this compound, its three carboxylic acid moieties can be activated to react with amine-containing molecules. This process typically requires the use of coupling reagents to facilitate the reaction under mild conditions, minimizing side reactions and preserving the integrity of complex substrates.

Commonly used coupling reagents for this purpose include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Data Presentation: Reaction Conditions for Amide Bond Formation

The selection of appropriate reaction conditions is critical for achieving high yields and purity in amide bond formation. The following tables summarize general starting conditions for two of the most effective coupling methods. Researchers should note that optimization of these parameters is often necessary for specific substrate combinations.

Table 1: General Reaction Conditions for HATU-Mediated Amide Coupling

| Parameter | Recommended Condition/Value | Notes |

| Coupling Agent | HATU | Highly efficient, especially for sterically hindered substrates. |

| Stoichiometry (Acid:Amine:HATU:Base) | 1 : 1-1.2 : 1-1.2 : 2-3 | Excess amine and HATU may be used to drive the reaction to completion. |

| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base is crucial to prevent side reactions. |

| Solvent | Anhydrous Dimethylformamide (DMF) | Other polar aprotic solvents like DCM or DMSO can also be used. |

| Temperature | Room Temperature (20-25 °C) | Can be heated to increase the reaction rate for challenging couplings. |

| Reaction Time | 1 - 24 hours | Monitor reaction progress by TLC or LC-MS. |

| Atmosphere | Inert (Nitrogen or Argon) | Important to prevent reaction with atmospheric moisture. |

Table 2: General Reaction Conditions for EDC/NHS-Mediated Amide Coupling

| Parameter | Recommended Condition/Value | Notes |

| Coupling Agents | EDC, NHS (or Sulfo-NHS) | EDC activates the carboxylic acid, NHS forms a more stable active ester. |

| Stoichiometry (Acid:Amine:EDC:NHS) | 1 : 1-1.5 : 1.1-1.5 : 1.1-1.5 | Excess amine and coupling reagents can improve yield. |

| Solvent | Aqueous buffer or organic solvent | For aqueous reactions, MES buffer is common for activation, and PBS for coupling. For organic reactions, DMF or DCM can be used. |

| pH (Aqueous) | Activation: 4.5 - 6.0, Coupling: 7.0 - 8.0 | pH control is critical for efficiency and stability of the active intermediate. |

| Temperature | Room Temperature (20-25 °C) | |

| Reaction Time | Activation: 15-30 min, Coupling: 2-12 hours | Monitor reaction progress by TLC or LC-MS. |

Experimental Protocols

The following are detailed protocols for the amide bond formation reaction using this compound with either HATU or EDC/NHS as the coupling agent.

Protocol 1: HATU-Mediated Amide Bond Formation

This protocol describes the coupling of one of the carboxylic acid groups of this compound with a primary amine. To achieve mono-acylation, careful control of stoichiometry is essential.

Materials:

-

This compound

-

Amine-containing substrate

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard laboratory glassware for work-up and purification

-

TLC or LC-MS for reaction monitoring

Procedure:

-

Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.

-

Activation: To the stirred solution, add DIPEA (2.0-3.0 eq) and stir for 5-10 minutes at room temperature.

-

Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, indicating the formation of the active ester.

-

Coupling: Add the amine-containing substrate (1.0-1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress periodically using TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.

Protocol 2: EDC/NHS-Mediated Amide Bond Formation (Two-Step Aqueous Procedure)

This protocol is suitable for reactions with biomolecules in an aqueous environment.

Materials:

-

This compound

-

Amine-containing biomolecule

-

EDC

-

Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in Activation Buffer.

-

Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq) to the solution and mix thoroughly.

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.

-

Removal of Excess Reagents (Optional but Recommended): Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

-

Coupling to Amine: Immediately add the amine-containing biomolecule (1.0-1.5 eq), dissolved in Coupling Buffer, to the activated linker solution.

Application Notes and Protocols for Protein Immobilization using Amino-Tri-(carboxyethoxymethyl)-methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-Tri-(carboxyethoxymethyl)-methane is a trifunctional linker molecule that offers a versatile platform for the covalent immobilization of proteins. Its unique structure, featuring a central quaternary carbon atom, a primary amine group, and three carboxylic acid moieties, allows for the creation of a high-density, hydrophilic surface for protein attachment. This multi-point attachment potential can enhance the stability of the immobilized protein and provide a favorable microenvironment, potentially preserving its native conformation and biological activity.

The primary amine serves as an anchor point to functionalize various support materials, while the three carboxyl groups become available for the covalent coupling of proteins via their primary amine residues (e.g., lysine (B10760008) side chains). This is typically achieved through the widely used and well-documented 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The resulting amide bonds are stable, ensuring minimal leaching of the immobilized protein.

These application notes provide a comprehensive guide to utilizing this compound for protein immobilization, covering the functionalization of a support matrix, the subsequent protein coupling, and methods for characterization.

Data Presentation: Representative Performance of Immobilized Proteins

Quantitative data for protein immobilization using this compound is not extensively published. However, the following tables summarize representative data from studies employing similar carboxyl-terminated surfaces and EDC/NHS coupling chemistry to provide an expected performance range.

Table 1: Representative Protein Loading Capacities on Carboxyl-Functionalized Surfaces

| Support Material | Protein | Immobilization Chemistry | Protein Loading Capacity | Reference |

| Carboxyl-derivatized Magnetic Beads | β-glucosidase | EDC/NHS | ~100 µg/mg of beads | |

| Carboxylated Gold Nanoparticles | Pepsin | Adsorptive Immobilization | 0.1 - 1 µg/mL | |

| Carboxyl-terminated SAM on Gold | Concanavalin A | EDC/NHS | 1.85 x 10^15 molecules/m^2 | |

| Carboxylated Agarose (B213101) Beads | Antibody | EDC/NHS | ~50 µg/mg of beads |

Table 2: Representative Retained Activity of Immobilized Enzymes

| Enzyme | Support Material | Retained Activity (%) | Reusability | Reference |

| α-Amylase | Functionalized Glass Beads | ~80% | Retained 72% activity after 10 cycles | |

| Chitinase | Sodium Alginate-modified Rice Husk Beads | High | Stable over a range of pH and temperatures | |

| Glucose Oxidase | Cellulose Beads | Dependent on pH of immobilization | Stable for weeks at 4°C | |

| β-glucosidase | Magnetic Beads | High (similar hydrolysis curves to free enzyme) | Not specified |

Experimental Protocols

This section details the protocols for functionalizing a support material with this compound and the subsequent immobilization of a target protein. Amine-activated agarose beads are used as a model support material.

Part 1: Functionalization of Amine-Activated Agarose Beads with this compound

This protocol describes the covalent attachment of the linker to an amine-functionalized support, creating a carboxyl-terminated surface.

Materials and Reagents:

-

Amine-activated agarose beads (e.g., PureCube Amine Activated Agarose)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Ethanolamine, pH 8.0

-

Reaction tubes

-

Orbital shaker or rotator

Protocol:

-

Bead Preparation:

-

Transfer a desired volume of the amine-activated agarose bead slurry to a reaction tube.

-

Pellet the beads by centrifugation (e.g., 1000 x g for 2 minutes) and discard the supernatant.

-

Wash the beads three times with an excess volume of Activation Buffer.

-

-

Activation of Linker Carboxyl Groups:

-

Prepare a solution of this compound in Activation Buffer (e.g., 10-50 mM).

-

To this solution, add EDC and Sulfo-NHS to a final concentration of 100 mM and 50 mM, respectively.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the linker.

-

-

Coupling of Linker to Beads:

-

Resuspend the washed amine-activated beads in the activated linker solution.

-

Incubate for 2-4 hours at room temperature with gentle mixing on a rotator or orbital shaker.

-

-

Washing and Quenching:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with Wash Buffer (PBS) to remove unreacted linker and coupling reagents.

-

To block any unreacted amine groups on the beads, resuspend them in Quenching Buffer.

-

Incubate for 1 hour at room temperature with gentle mixing.

-

Wash the beads three times with Wash Buffer. The carboxyl-functionalized beads are now ready for protein immobilization.

-

Part 2: Immobilization of Protein onto Carboxyl-Functionalized Beads

This protocol utilizes EDC/NHS chemistry to couple the primary amine groups of a target protein to the carboxyl groups on the functionalized beads.

Materials and Reagents:

-

Carboxyl-functionalized agarose beads (from Part 1)

-

Target protein to be immobilized

-

EDC and Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

-

Storage Buffer (e.g., PBS with a preservative like sodium azide)

Protocol:

-

Bead Preparation:

-

Wash the carboxyl-functionalized beads three times with Activation Buffer.

-

-

Activation of Bead Carboxyl Groups:

-

Resuspend the beads in Activation Buffer.

-

Add EDC and Sulfo-NHS to a final concentration of 50 mM each.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

-

-

Protein Coupling:

-

Pellet the activated beads by centrifugation and discard the supernatant.

-

Immediately wash the beads once with ice-cold Coupling Buffer.

-

Dissolve the target protein in ice-cold Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

-

Resuspend the activated beads in the protein solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Washing and Quenching:

-

Pellet the beads and collect the supernatant. This supernatant can be used to determine the immobilization efficiency by measuring the protein concentration.

-

Wash the beads three times with Coupling Buffer.

-

Resuspend the beads in Quenching Buffer to block any remaining active carboxyl groups.

-

Incubate for 1 hour at room temperature.

-

-

Final Washing and Storage:

-

Wash the beads three times with Storage Buffer.

-

Resuspend the protein-immobilized beads in Storage Buffer and store at 4°C.

-

Quantification of Immobilized Protein

The amount of immobilized protein can be determined indirectly by measuring the difference in protein concentration in the solution before and after the coupling reaction using a standard protein assay (e.g., Bradford or BCA assay). Alternatively, a direct quantification can be performed by amino acid analysis of the protein-functionalized beads after acid hydrolysis.

Visualizations

Caption: Experimental workflow for protein immobilization.

Troubleshooting & Optimization

Purification challenges for Amino-Tri-(carboxyethoxymethyl)-methane conjugates

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-Tri-(carboxyethoxymethyl)-methane and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a trifunctional linker molecule. It contains a primary amine group and three carboxylic acid groups. The primary amine allows for reaction with molecules like proteins, while the carboxylic acid groups can be used for further conjugation, for instance, to chelate metals. It is often used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What are the common applications of this molecule?

This molecule is primarily used as a chelating agent and a linker in bioconjugation. The carboxylic acid groups can form stable complexes with metal ions. Its structure allows it to be conjugated to proteins or peptides, which can then be tagged with metallic elements for imaging or therapeutic applications.

Q3: What storage conditions are recommended for this compound?

It is recommended to store the compound at 4°C and protected from light. For long-term stability, especially for aromatic amines which can be sensitive, storage in a tightly sealed, amber glass vial in a cool, dry place is advisable. Using an inert atmosphere like argon or nitrogen can help prevent oxidation.

Q4: What are the key reactive groups on this molecule?

The key reactive groups are a primary amine and three carboxylic acid moieties. The primary amine can react with electrophiles such as NHS esters, while the carboxylic acids can react with amine-containing biomolecules through amide coupling reactions in the presence of activators like EDC or HATU.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound conjugates.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield of Conjugate | Incomplete Reaction: Reaction time, temperature, or pH may not be optimal. Steric Hindrance: The structure of the protein or peptide may hinder access to the reactive sites. Precipitation: The conjugate may have precipitated out of solution during the reaction. | Optimize Reaction Conditions: Adjust pH (typically 8-9 for amine reactions), temperature, and incubation time. Use a More Reactive Electrophile or a Stronger Base: This can help overcome steric hindrance. Solvent Selection: Test different solvents or co-solvent systems to improve solubility. |

| Difficulty Removing Unreacted Chelator | Excess Chelating Agent: A large molar excess of the chelating agent was used in the conjugation reaction. Inefficient Purification Method: The chosen purification method may not be suitable for separating the small molecule chelator from the larger conjugate. | Size Exclusion Chromatography (SEC): This is a common method for separating molecules based on size. Dialysis or Ultracentrifugation: Use a membrane with an appropriate molecular weight cutoff (MWCO) to retain the conjugate while allowing the smaller, unreacted chelator to pass through. Ion Exchange Chromatography: This method separates molecules based on charge and can be effective. |

| Conjugate is Inactive or Shows Reduced Function | Modification of Critical Residues: The conjugation reaction may have modified amino acids (like lysine) that are essential for the protein's biological activity, such as at an antigen-binding site. Conformational Changes: The attachment of the bulky chelator may have altered the protein's structure. | Reduce Molar Ratio: Lower the molar ratio of the chelator to the protein during the conjugation reaction to limit the degree of labeling. Protect Critical Sites: If the location of critical residues is known, consider using protecting groups before conjugation. Site-Specific Conjugation: Employ techniques that target specific sites away from the active region of the protein. |

| Presence of Impurities in Final Product | Hydrolyzed Chelator: The chelating agent may have hydrolyzed during the reaction. Side-Reactions: The reactive groups on the protein or chelator may have participated in unintended side reactions. Incomplete Removal of Metal Ions: If performing metallation, free metal ions may remain. | Multiple Purification Steps: A combination of purification techniques (e.g., SEC followed by ion exchange) may be necessary. Use of a Chelating Resin: To remove trace metal impurities, consider treating the solution with a chelating resin like Chelex. Analytical Characterization: Use techniques like HPLC, mass spectrometry, or spectroscopy to identify the impurities and optimize the purification strategy accordingly. |

Experimental Protocols & Methodologies

General Protocol for Protein Conjugation

This protocol is a generalized procedure for conjugating this compound to a protein.

-

Protein Preparation:

-

Desalt the protein solution into a suitable conjugation buffer, typically with a pH of 8-9 (e.g., phosphate (B84403) or bicarbonate buffer). This is crucial to remove any interfering substances.

-

-

Conjugation Reaction:

-

Add a molar excess of the this compound (or its activated form, e.g., NHS ester) to the protein solution. The exact ratio should be optimized for the specific protein and desired degree of labeling.

-

Incubate the reaction mixture for a suitable period (e.g., 1-4 hours) at room temperature or 4°C with gentle stirring.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted, or hydrolyzed chelator. Common methods include:

-

Size Exclusion Chromatography (Gel Filtration): Effective for separating the larger conjugate from the smaller unreacted molecules.

-

Ultracentrifugation/Diafiltration: Use a centrifugal filter unit with an appropriate MWCO (e.g., 30 kDa for larger proteins) to wash and concentrate the conjugate. Several washing steps may be required.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer to remove small molecule impurities.

-

-

-

Buffer Exchange (if necessary):

-

If the subsequent step (e.g., metal chelation) requires a different buffer, desalt the purified conjugate into the new buffer (e.g., an acidic buffer for metal labeling).

-

-

Characterization:

-

Determine the protein concentration (e.g., Bradford assay).

-

Quantify the degree of labeling (chelator-to-protein ratio) using methods like mass spectrometry.

-

Purification and Analysis Techniques

| Technique | Principle | Application in this Context |

| Size Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on their size (hydrodynamic radius). | Removing unreacted this compound from the much larger protein conjugate. |

| Ion Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | Separating free metal ions or differently charged species of the conjugate. |

| Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | A high-resolution analytical and preparative technique to assess purity and isolate the desired conjugate. |

| Ultracentrifugation / Diafiltration | Uses centrifugal force and a semi-permeable membrane to separate molecules based on size. | A rapid method for buffer exchange and removal of small molecule impurities from the conjugate. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | To confirm the identity of the conjugate and determine the precise degree of labeling. |

| UV-Vis Spectroscopy | Measures the absorption of light by a sample. | Can be used to quantify protein concentration and, if the chelator has a chromophore, the degree of labeling. |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the conjugation and purification of a protein with this compound.

Improving the stability of Amino-Tri-(carboxyethoxymethyl)-methane in solution

This technical support center provides guidance on improving the stability of Amino-Tri-(carboxyethoxymethyl)-methane in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of its three carboxyethoxymethyl ester groups. This reaction breaks down the ester linkage, yielding the corresponding carboxylic acid and ethanol.

Q2: What factors influence the rate of hydrolysis of this compound?

A2: The rate of hydrolysis is significantly influenced by pH, temperature, and the composition of the buffer. Both acidic and basic conditions can catalyze the hydrolysis of the ester groups. Higher temperatures will also accelerate the degradation process.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, aqueous solutions should be prepared fresh. If short-term storage is necessary, it is recommended to keep the solution at a low temperature (2-8°C) and at a pH close to neutral, ideally slightly acidic (pH 5-6), where the rate of ester hydrolysis is generally at a minimum. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation.

Q4: How can I detect the degradation of this compound in my solution?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its hydrolysis products. An increase in the peaks corresponding to the hydrolysis products and a decrease in the peak of the parent compound over time indicate degradation.

Q5: Can I use any buffer to dissolve this compound?

A5: The choice of buffer is critical. It is advisable to avoid buffers with nucleophilic components that could react with the ester groups. Buffers can also influence the pH and catalytic effects on hydrolysis. It is recommended to perform stability studies in your specific buffer system to ensure compatibility.

Troubleshooting Guide

Issue: I am observing a loss of activity in my bioconjugate prepared using this compound.

-

Possible Cause: The linker may have degraded prior to or during the conjugation reaction. The hydrolysis of the ester groups can lead to the formation of a tri-carboxylic acid derivative, which may have different reactivity or solubility characteristics.

-

Solution:

-

Always use freshly prepared solutions of this compound for conjugation reactions.

-

If the solution must be prepared in advance, store it at a low temperature and in a slightly acidic buffer (pH 5-6).

-

Analyze the purity of the linker solution by HPLC before use to confirm its integrity.

-

Issue: I am seeing precipitation in my this compound solution.

-

Possible Cause: The hydrolysis of the ethyl esters to carboxylic acids increases the polarity of the molecule. The resulting tri-carboxylic acid may have lower solubility in certain buffer systems compared to the parent tri-ester compound, leading to precipitation.

-

Solution:

-

Adjust the pH of the solution. The solubility of the hydrolysis product will be pH-dependent.

-

Consider using a different buffer system or adding a co-solvent if compatible with your downstream application.

-

Ensure that the concentration of the linker in the solution is not exceeding its solubility limit under the storage conditions.

-

Issue: My experimental results are inconsistent when using this compound.

-

Possible Cause: Inconsistent stability of the linker solution between experiments can lead to variable results. The extent of hydrolysis can differ depending on the age of the solution, storage conditions, and buffer preparation.

-

Solution:

-

Standardize your protocol for the preparation and handling of the this compound solution.

-

Prepare a fresh solution for each experiment from a solid aliquot.

-

Perform a quick purity check of the solution using a validated analytical method if you suspect degradation.

-

Data Presentation

Illustrative Data: The following tables provide an example of how pH and temperature can affect the stability of an ester-containing compound like this compound in an aqueous buffer. The data is for illustrative purposes to demonstrate expected trends.

Table 1: Effect of pH on the Half-Life of this compound at 25°C (Illustrative)

| pH | Half-life (t½) in hours |

| 3.0 | 72 |

| 5.0 | 500 |

| 7.0 | 150 |

| 9.0 | 24 |

Table 2: Effect of Temperature on the Half-Life of this compound at pH 7.0 (Illustrative)

| Temperature (°C) | Half-life (t½) in hours |

| 4 | 1200 |

| 25 | 150 |

| 40 | 36 |

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound in a specific aqueous buffer.

1. Materials:

-

This compound

-

Your aqueous buffer of interest

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

High-purity water

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

pH meter

-

Temperature-controlled incubator or water bath

2. Sample Preparation:

-

Prepare a stock solution of this compound in your buffer at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

-

Acidic Hydrolysis: To a portion of the stock solution, add HCl to adjust the pH to approximately 2-3.

-

Basic Hydrolysis: To another portion of the stock solution, add NaOH to adjust the pH to approximately 9-10.

-

Neutral Hydrolysis: Use the stock solution in your buffer at its original pH.

-

Thermal Stress: Incubate aliquots of the acidic, basic, and neutral solutions at an elevated temperature (e.g., 40°C, 60°C).

-

Control: Keep an aliquot of the stock solution at a low temperature (e.g., 4°C) as a control.

4. Time Points:

-

Collect samples from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

5. Analysis:

-

Analyze each sample by a validated stability-indicating HPLC method.

-

Quantify the peak area of the intact this compound and any degradation products.

Addressing incomplete reactions in peptide coupling with this compound

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete peptide coupling reactions.

Troubleshooting Guides

Guide 1: Addressing Incomplete Coupling of Sterically Hindered Amino Acids

Problem: Low coupling efficiency observed when incorporating sterically hindered amino acids such as Arginine (Arg), Valine (Val), or Isoleucine (Ile). This is often indicated by a positive Kaiser test after the coupling step.

Possible Causes:

-

Steric Hindrance: The bulky side chains of these amino acids can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.

-

Side Reactions: For Arginine, intramolecular cyclization can lead to the formation of a stable δ-lactam, an inactive species that cannot couple to the peptide chain.

-

Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.

Solutions:

-

Optimize Coupling Reagent: Switch to a more potent coupling reagent. Onium salt-based reagents are generally preferred for hindered amino acids.

-

Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.

-

Elevate Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 30-50°C) can improve efficiency, but must be done cautiously to avoid increased risk of racemization.

-

Increase Reaction Time: Extending the coupling time (e.g., 4-24 hours) can help drive the reaction to completion.

-

Solvent Choice: Ensure the use of high-purity, anhydrous solvents like DMF or NMP. In cases of aggregation, consider adding a chaotropic salt like LiCl or using a solvent mixture such as DMF/DMSO.

Guide 2: Overcoming Peptide Aggregation

Problem: The peptide-resin fails to swell, and both deprotection and coupling reactions are slow or incomplete. This is often observed with hydrophobic sequences.

Possible Causes:

-

Interchain Hydrogen Bonding: Self-association of peptide chains on the resin through hydrogen bonding leads to aggregation, making the reactive sites inaccessible.

-